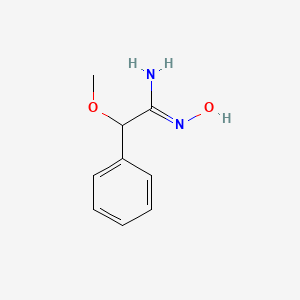![molecular formula C18H14N2O4S B2874596 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-67-2](/img/structure/B2874596.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cancer Therapeutics: Phosphoinositide 3-Kinase (PI3K) Inhibition
This compound has been explored for its potential as a PI3K inhibitor . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, and survival. The inhibition of PI3K is a promising strategy for cancer therapy, as it can disrupt critical signaling pathways in cancer cells .
Cancer Therapeutics: Histone Deacetylase (HDAC) Inhibition
Another application in cancer treatment is the compound’s role as an HDAC inhibitor . HDACs are enzymes that modify chromatin structure and regulate gene expression. Inhibiting HDAC can induce epigenetic changes that may result in the reactivation of tumor suppressor genes, leading to the inhibition of cancer progression .
Dual PI3K/HDAC Inhibition for Synergistic Effect
The compound has been designed to act as a dual inhibitor of both PI3K and HDAC, providing a synergistic effect. This dual functionality can potentially improve the efficacy of cancer treatments by targeting multiple pathways simultaneously .
Antiproliferative Activities Against Cancer Cell Lines
In cellular assays, this compound has shown potent antiproliferative activities against various cancer cell lines, indicating its potential to halt or slow down the proliferation of cancer cells .
Potential Treatment for Cutaneous T-cell Lymphoma (CTCL)
The compound’s HDAC inhibitory activity suggests it could be used in the treatment of CTCL, a rare type of non-Hodgkin’s lymphoma .
Potential Treatment for Peripheral T-cell Lymphoma (PTCL)
Similarly, due to its HDAC inhibitory properties, the compound may be applicable in treating PTCL, another type of non-Hodgkin’s lymphoma .
Potential Treatment for Multiple Myeloma (MM)
The compound could also be explored as a treatment option for MM, a cancer of plasma cells, leveraging its HDAC inhibitory effects .
Design Approach for Novel Anticancer Therapeutics
Lastly, the compound represents a novel design approach for anticancer drug development. By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, it serves as a model for constructing dual-acting inhibitors that could lead to the development of new anticancer therapeutics .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-17(20-13-3-6-15-16(11-13)23-9-8-22-15)12-1-4-14(5-2-12)24-18-19-7-10-25-18/h1-7,10-11H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLKUSIAUABRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



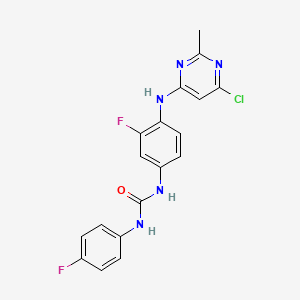
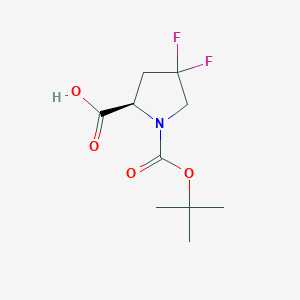
![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)
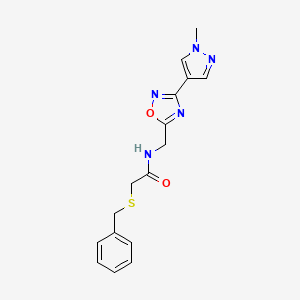
![2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2874524.png)
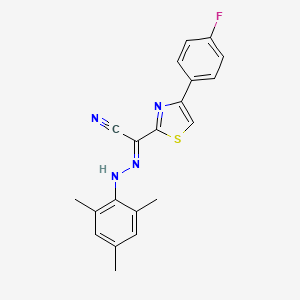
![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2874527.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874528.png)
![6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2874529.png)
![Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2874530.png)
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline](/img/structure/B2874534.png)
